molecular formula C8H4ClF3O2 B232722 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester CAS No. 146145-22-4

3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester

Cat. No. B232722
CAS RN: 146145-22-4
M. Wt: 447.3 g/mol
InChI Key: YGQAUDOSACJSSX-KZJURKFRSA-N
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Description

3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester, also known as WF-23, is a chemical compound that belongs to the tropane family. It is a potent inhibitor of dopamine reuptake, making it a potential candidate for the treatment of various neurological disorders.

Mechanism of Action

3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester acts as a competitive inhibitor of DAT, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This leads to an increase in dopaminergic neurotransmission, which is associated with the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the striatum and prefrontal cortex, leading to improvements in motor function, cognitive function, and mood. It also increases the release of dopamine in the nucleus accumbens, which is associated with the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester is its high selectivity for DAT, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing and toxicity. Another limitation is the lack of studies on its long-term effects and potential for abuse.

Future Directions

There are several future directions for the research and development of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another area of interest is the investigation of its potential for the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Additionally, the development of this compound analogs with improved selectivity and potency could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester involves several steps. The first step is the preparation of 3-(4-iodophenyl)tropan-2beta-carboxylic acid, which is obtained by reacting tropinone with iodobenzene in the presence of a palladium catalyst. The resulting product is then esterified with phenol in the presence of a strong acid catalyst to obtain this compound.

Scientific Research Applications

3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have a high affinity for dopamine transporter (DAT) and to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.

properties

CAS RN

146145-22-4

Molecular Formula

C8H4ClF3O2

Molecular Weight

447.3 g/mol

IUPAC Name

phenyl (1R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C21H22INO2/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14/h2-10,16,18-20H,11-13H2,1H3/t16?,18?,19-,20?/m1/s1

InChI Key

YGQAUDOSACJSSX-KZJURKFRSA-N

Isomeric SMILES

CN1[C@@H]2CCC1CC(C2C(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)I

SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4

synonyms

3-(4-iodophenyl)tropan-2beta-carboxylic acid phenyl ester
RTI 122
RTI-122

Origin of Product

United States

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